molecular formula C18H15NO3S B2584615 Ethyl 2-benzamido-1-benzothiophene-3-carboxylate CAS No. 355001-75-1

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate

Cat. No.: B2584615
CAS No.: 355001-75-1
M. Wt: 325.38
InChI Key: TVHMRVBYVBVMES-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a benzamido group at position 2 and an ethyl carboxylate ester at position 2. Its structure has been characterized via X-ray crystallography, as evidenced by related derivatives synthesized in studies such as Mukhtar et al. (2010) . This compound serves as a precursor or intermediate in medicinal chemistry, particularly for developing bioactive thiophene derivatives.

Properties

IUPAC Name

ethyl 2-benzamido-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHMRVBYVBVMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-1-benzothiophene-3-carboxylate typically involves a multicomponent reaction. One common method is the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl isothiocyanate, followed by acylation with chloroacetyl chloride in dichloromethane and triethylamine . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate has been investigated for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit apoptosis-inducing properties in cancer cells, particularly breast cancer. A study demonstrated that the compound and its derivatives could significantly reduce liver enzyme levels, suggesting a protective effect against hepatotoxicity induced by chemotherapy agents like 5-Fluorouracil (5-FU) .

Case Study: Apoptosis-Inducing Agents

  • Study Focus : Synthesis and evaluation of ethyl 2-benzamido derivatives for anticancer activity.
  • Findings : The derivatives showed promising results in inducing apoptosis in breast cancer cell lines, with significant improvements in hematological parameters in treated mice .

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of various novel compounds, including:

  • Thienopyrimidine derivatives : These compounds have shown potential in drug development due to their biological activities .
  • Azo dyes : The synthesis of azo dyes from this compound highlights its versatility in materials science .

Table 1: Synthetic Applications

Compound TypeApplication
ThienopyrimidineAnticancer agents
Azo DyesDyes for textiles and biological markers

Structural Studies

The structural properties of this compound have been characterized using X-ray crystallography. This research provides insights into the molecular conformation and intermolecular interactions, which are crucial for understanding its reactivity and stability .

Beyond anticancer applications, this compound is being explored for its potential therapeutic effects in other areas:

  • Thrombolytic Activity : Some derivatives have shown promise as thrombolytic agents, which could be beneficial in treating blood clots .
  • Antimicrobial Properties : Preliminary studies suggest that certain modifications of this compound may exhibit antimicrobial activity, warranting further investigation .

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-benzamido-1-benzothiophene-3-carboxylate Benzamido (C2), Ethyl ester (C3) C₁₈H₁₅NO₃S 325.38 Parent compound; planar aromatic core
Ethyl 2-(2-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Fluorobenzamido (C2), Tetrahydro ring C₁₈H₁₈FNO₃S 359.40 Fluorine substitution enhances electronegativity; saturated ring reduces aromaticity
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate Chloro (C3), Methyl (C6) C₁₂H₁₁ClO₂S 254.73 Halogen and alkyl groups increase steric bulk; altered electronic distribution
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido (C5), Methyl (C3) C₁₂H₁₅NO₅S 285.31 Dicarboxylate ester; acetamido group improves solubility

Functional Implications

  • Steric Effects : The chloro and methyl groups in Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate introduce steric hindrance, which may reduce reactivity at the thiophene ring .
  • Solubility : The diethyl dicarboxylate analogue shows enhanced solubility in polar solvents compared to the parent compound, attributed to its dual ester groups .

Biological Activity

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-oxo-1-benzothiophene-3-carboxylate with benzoyl chloride in the presence of a base like triethylamine. This method allows for the formation of the desired benzamido group, which is crucial for its biological activity. The synthetic route can be optimized for industrial production using continuous flow reactors to enhance yield and consistency.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit antimicrobial properties against drug-resistant strains of Staphylococcus aureus. In a study involving a series of substituted benzo[b]thiophenes, several compounds demonstrated significant inhibitory effects on bacterial growth, highlighting their potential as new therapeutic agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The benzamido group is thought to enhance the compound's ability to interact with cellular targets, leading to increased cytotoxicity against tumor cells .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain.
  • Cellular Signaling Modulation : It can alter cell signaling pathways that regulate cell survival and apoptosis, making it a candidate for cancer therapy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Screening : A study screened various benzothiophene derivatives against S. aureus and identified this compound as one of the most potent inhibitors, showcasing its potential in treating infections caused by resistant bacteria .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits inflammatory enzymes

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-benzamido-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A general procedure includes reacting a benzothiophene precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) with benzoylisothiocyanate in 1,4-dioxane under ambient conditions . Purification often employs ice/water precipitation followed by filtration. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) can minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

X-ray crystallography is the gold standard for structural validation. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to analyze bond lengths, angles, and crystallographic packing . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., benzamido group at C2, ethyl ester at C3) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm ester (C=O) and amide (N-H) functionalities .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with benzothiophene derivatives’ known activities:

  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays.
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

SAR analysis should focus on substituent effects. For instance:

  • C2 modifications : Replacing benzamido with adamantylcarbonyl (as in Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate) enhances lipophilicity, potentially improving membrane permeability .
  • C3 ester variations : Methyl vs. ethyl esters may alter metabolic stability. Use computational docking (e.g., AutoDock) to predict binding affinities to targets like EGFR or COX-2 .

Q. What strategies mitigate challenges in crystallographic refinement for this compound?

For non-merohedral twinning or poor diffraction:

  • Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.
  • Software : SHELXL’s TWIN/BASF commands can model twinning, while SHELXE iteratively improves phases in experimental phasing .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can analytical chemistry techniques resolve discrepancies in reported bioactivity?

Contradictions may arise from impurity profiles or metabolite interference. Implement:

  • Hyphenated LC-MS/MS : Quantify parent compound and metabolites in biological matrices .
  • HPLC-DAD : Monitor purity (>98% by area normalization) and identify co-eluting impurities .
  • Isothermal titration calorimetry (ITC) : Validate target binding affinity discrepancies .

Q. What derivatization strategies enhance this compound’s utility as a synthetic intermediate?

  • Nucleophilic substitution : Replace chlorine atoms (if present) with amines or thiols to generate analogs .
  • Ester hydrolysis : Convert ethyl ester to carboxylic acid for coupling reactions (e.g., amide bond formation) .
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C4/C5 .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionImpact on YieldReference
SolventAnhydrous 1,4-dioxaneMaximizes reactivity
Temperature25°C (ambient)Minimizes decomposition
Reaction Time12–16 hrsEnsures completion
PurificationIce/water precipitationRemoves unreacted reagents

Q. Table 2. Common Bioactivity Discrepancies and Resolutions

DiscrepancyProbable CauseResolution Technique
Variable IC50_{50} in kinase assaysMetabolite interferenceLC-MS/MS metabolite profiling
Inconsistent antimicrobial resultsImpurity-driven toxicityPreparative HPLC purification
Divergent cytotoxicity dataCell line-specific uptakeITC binding affinity assays

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